2-Butylphenol

Overview

Description

Synthesis Analysis

2-Butylphenol can be synthesized from chloromethylated polystyrene with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . Another study mentioned the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride leading to the formation of one-dimensional coordination polymers .Molecular Structure Analysis

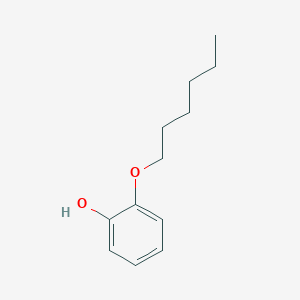

The molecular structure of this compound is characterized by a molecular formula of C10H14O, an average mass of 150.218 Da, and a monoisotopic mass of 150.104462 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, one study mentioned the oxidation reactions of 2,6-di-tert-butylphenol catalyzed by FePTS in the presence and absence of TBHP .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 233.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol, a flash point of 111.9±8.8 °C, and an index of refraction of 1.523 .Scientific Research Applications

Electrochemical Reactivity

2-Butylphenol and its analogues, such as 2-tert-butylphenol, have been studied for their electrochemical reactivity with superoxide anion radical (O2 -). Using electrochemical methods like cyclic voltammetry, these compounds showed varying effectiveness in reducing the anodic current intensity associated with O2 - oxidation. This implies potential applications in analyzing antioxidant properties and reactivity patterns in similar structures (Zabik et al., 2019).

Bioactivities and Natural Sources

The bioactivities and natural sources of 2,4-di-tert-butylphenol, an analogue of this compound, have been extensively reviewed. This compound, often a major component of essential oils, exhibits potent toxicity against a wide range of organisms, including its producers. The endocidal regulation in producing organisms is a key area of interest (Zhao et al., 2020).

Stereoselective Hydrogenation

This compound has been explored in the context of stereoselective hydrogenation. Using a charcoal-supported rhodium catalyst in supercritical carbon dioxide, researchers investigated the hydrogenation of 2-tert-butylphenol. This study offers insights into catalysis and could influence the synthesis of complex organic compounds (Hiyoshi et al., 2007).

Metal Complexes and Antioxidant Activities

Metal complexes containing 2,6-di-tert-butylphenol moieties have been synthesized and characterized for their antioxidant activities. These complexes, exhibiting radical scavenging and LOX inhibition activities, underscore the importance of phenol fragments in modulating antioxidant activity (Milaeva et al., 2013).

Synthesis Development

The synthesis of 2,6-di-tert-4-ethylbutylphenol from 2,6-di-tert-butylphenol, through a catalyzed reaction in a basic medium, highlights the chemical engineering applications of such phenolic compounds (Krysin & Pokrovskii, 2008).

Degradation Kinetics and Mechanism

The degradation kinetics and mechanism of 2,4-Di-tert-butylphenol were explored using the UV/persulfate process. Understanding the degradation pathways and reaction kinetics in advanced oxidation processes has implications for environmental remediation and water treatment technologies (Wang et al., 2016).

Mechanism of Action

Target of Action

2-Butylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is a natural compound found in medicinal plants . It has been reported to have antifungal, antioxidant, and cancer-fighting properties . The primary targets of this compound are the reactive oxygen species (ROS) in the body . It effectively suppresses oxidation, preventing material degradation and disintegration .

Mode of Action

This compound interacts with its targets by neutralizing free radicals and reducing the production of ROS . This ability makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the oxidative stress response. By suppressing oxidation and reducing ROS production, this compound can prevent lipid peroxidation and membrane damage in root tissues and chloroplasts in leaf tissues . This leads to increased levels of antioxidant enzymes, which play a crucial role in the body’s defense mechanisms .

Pharmacokinetics

It is known that the compound is extracted from plants using ethyl acetate and confirmed through gc–ms analysis . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It has been shown to have fungicidal activity against Botrytis cinerea . Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This suggests that this compound could be effective against cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s antioxidant effects can be more pronounced in environments with high levels of oxidative stress . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds

Safety and Hazards

Future Directions

While specific future directions for 2-Butylphenol are not extensively documented, one study on 2,4-di-tert-butylphenol (2,4-DTBP) suggested that further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

Biochemical Analysis

Biochemical Properties

2-Butylphenol has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to have antioxidant properties, effectively suppressing oxidation and preventing material degradation . This ability to neutralize free radicals and reduce reactive oxygen species production makes this compound valuable in stabilizing various compounds .

Cellular Effects

Some studies have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to induce adipogenesis in human mesenchymal stem cells by activating retinoid X receptors .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings have been observed. For instance, it has been reported that the inhibitory effect of 2,4-Ditert butyl phenol on agar plates generally increased with higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. For example, it has been suggested that 2,4-Ditert butyl phenol might be degraded by ortho-ring cleavage, a process involved in the degradation of aromatic compounds .

Properties

IUPAC Name |

2-butylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYCVCVHRSWLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062898 | |

| Record name | 2-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3180-09-4, 28805-86-9 | |

| Record name | 2-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3180-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BUTYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1WS5HQ96Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)

![3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3051112.png)

![1-[(4-Nitrobenzyl)oxy]urea](/img/structure/B3051116.png)

![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)